molecular formula C11H19NO2 B13177231 Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13177231
M. Wt: 197.27 g/mol
InChI Key: FRMZRYVZAQDXPQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 1936616-27-1) is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom (azabicyclo) and a tert-butyl ester group. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . This compound is widely used as a building block in medicinal chemistry due to its rigid bicyclic structure, which enhances binding affinity in drug-target interactions. It is synthesized via methods such as deprotection using trifluoroacetic acid (TFA) in dichloromethane/methanol mixtures .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3

InChI Key

FRMZRYVZAQDXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Approach:
    The core bicyclic structure, 3-azabicyclo[4.1.0]heptane, is typically formed via intramolecular cyclization reactions starting from linear or monocyclic precursors containing nitrogen functionalities. For example, starting from substituted piperidine derivatives or azetidines, ring closure is achieved under controlled conditions to form the bicyclic ring system.

  • Esterification Step:
    After the bicyclic amine core is formed, the introduction of the tert-butyl carboxylate group occurs through esterification or carbamate formation. This is commonly done by reacting the bicyclic amine with tert-butyl chloroformate or related tert-butyl protecting group reagents under basic conditions, often using triethylamine or potassium carbonate as bases.

  • Typical Reaction Conditions:

    • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
    • Temperature: Ranges from 0 °C to reflux temperatures depending on the step
    • Reaction Times: From 2 hours to overnight stirring to ensure completion
    • Catalysts/Additives: Copper(I) iodide for some cyclization steps, carbodiimides for coupling reactions

Representative Synthetic Example

A documented synthesis involves the following steps:

Step Reagents & Conditions Outcome & Yield
1. Cyclization Starting from 4-hydroxymethylpyridine or related amine precursors; cyclization under basic or catalytic conditions Formation of 3-azabicyclo[4.1.0]heptane core
2. Esterification Reaction with tert-butyl chloroformate in DCM with triethylamine at 0–20 °C for 2–3 hours tert-Butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate obtained with yields typically above 80%
3. Purification Column chromatography or recrystallization High purity product suitable for further applications

Industrial Scale Considerations

While detailed industrial-scale synthesis protocols are limited in literature, scaling up involves optimizing:

  • Reaction temperature and time to maximize yield and minimize by-products
  • Solvent recycling and choice for environmental and economic viability
  • Use of catalysts or reagents that are cost-effective and readily available
  • Purification techniques such as crystallization or preparative HPLC for high purity
Parameter Details
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3
Standard InChIKey FRMZRYVZAQDXPQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C12CC1CCNC2
Common Reagents tert-butyl chloroformate, triethylamine, potassium carbonate
Typical Solvents DCM, THF, DMF
Typical Reaction Temperature 0 °C to reflux
Typical Yield Range 80–94%
  • The bicyclic structure of this compound imparts significant conformational rigidity, making it a valuable intermediate in medicinal chemistry for designing enzyme inhibitors and receptor ligands.

  • Related compounds synthesized using similar methods have been employed in the development of analgesics and anti-inflammatory agents, indicating the synthetic utility of this scaffold.

  • Research literature suggests that the key challenge in synthesis lies in achieving efficient and selective cyclization to form the bicyclic ring without side reactions.

  • Use of copper(I) catalysts and carbodiimide coupling agents has been reported to improve reaction efficiency and yield in analogous systems.

The preparation of this compound involves strategic cyclization of nitrogen-containing precursors followed by esterification with tert-butyl protecting groups. The synthesis is characterized by controlled reaction conditions, choice of suitable bases and solvents, and purification methods that ensure high yield and purity. This compound's bicyclic framework and functionalization make it a valuable intermediate in pharmaceutical and organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 1536392-35-4)
  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Lower molecular weight may improve solubility in polar solvents.
tert-Butyl Derivatives
  • tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: N/A): Features an aminomethyl substituent, enabling further functionalization (e.g., conjugation with pharmacophores) . Used in peptide mimetics and protease inhibitors.

Heteroatom Substitutions in the Bicyclic Framework

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 951766-54-4)
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Key Differences :
    • Replacement of a methylene group with an oxygen atom (7-oxa ) increases polarity and hydrogen-bonding capacity.
    • This modification alters pharmacokinetic properties, such as metabolic stability and membrane permeability.

Functional Group Modifications

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 134575-14-7)
  • Key Feature : A hydroxymethyl group at position 1 provides a site for glycosylation or phosphorylation .
  • Applications: Intermediate in the synthesis of iminosugars and glycosidase inhibitors .
tert-Butyl 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (18b)
  • Key Feature : Aryl sulfonamide group introduces electron-withdrawing properties , enhancing interactions with enzymatic pockets .
  • Synthesis : Prepared via palladium-catalyzed arylation (82% yield) .

Bicyclic Ring Size Variations

tert-Butyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Key Feature : Smaller bicyclo[3.1.0]hexane core reduces conformational flexibility compared to the heptane analog .
  • Applications : Used in constrained peptide analogs to mimic β-turn structures .

Boron-Containing Derivatives

tert-Butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Key Feature : Incorporates a boron heterocycle for use in Suzuki-Miyaura cross-coupling reactions .
  • Applications : Enables late-stage diversification in drug discovery pipelines.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications References
tert-Butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate C₁₁H₁₉NO₂ 197.27 tert-Butyl ester Drug building block
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate C₉H₁₅NO₂ 169.22 Ethyl ester Solubility-enhanced intermediates
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃ 199.25 7-Oxa substitution Polar pharmacophores
tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₂H₂₂N₂O₂ 226.32 Aminomethyl substituent Peptide mimetics
tert-Butyl 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₈H₂₅N₂O₄S 365.47 Aryl sulfonamide Enzyme inhibitors

Biological Activity

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate, also known as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, is a bicyclic compound with potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H17_{17}NO3_3
Molecular Weight: 199.25 g/mol
CAS Number: 161157-50-2

Physical Properties

PropertyValue
AppearanceColorless to light orange liquid
Purity≥95.0% (by GC)
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs) , which are crucial for various physiological processes including cognition and memory.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Cognitive Enhancement: Studies have shown that compounds similar to this compound can enhance cognitive functions by modulating nAChRs.
  • Analgesic Properties: Preliminary investigations suggest potential analgesic effects, making it a candidate for pain management therapies.
  • Antidepressant Activity: Some derivatives have shown promise in alleviating symptoms of depression through their action on neurotransmitter systems.

Case Studies

  • Cognitive Enhancement Study:
    A study published in the Journal of Medicinal Chemistry explored the effects of related bicyclic compounds on cognitive function in animal models. Results indicated that administration led to improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling.
  • Analgesic Effects:
    In a clinical trial assessing the efficacy of related compounds for pain relief, subjects reported significant reductions in pain scores compared to placebo, suggesting a viable pathway for developing new analgesics based on this chemical structure.
  • Antidepressant Research:
    A recent investigation into the antidepressant properties of bicyclic compounds demonstrated that they could significantly reduce depressive behaviors in rodent models, highlighting their potential therapeutic applications.

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments are crucial:

  • Toxicity Profile: The compound is classified under certain hazard statements indicating potential irritancy and toxicity if ingested or inhaled.
  • Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE).

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